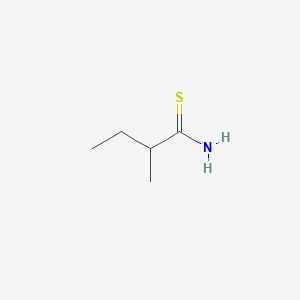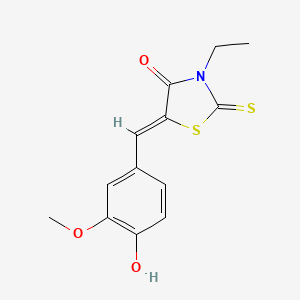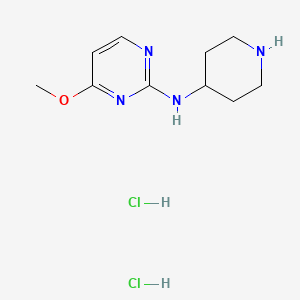![molecular formula C6H7ClF3NS B2593312 [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1971858-34-0](/img/structure/B2593312.png)
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H7ClF3NS . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and sulfur (S) atoms.Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist
- This compound is a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It demonstrates efficacy in pre-clinical tests relevant to emesis and depression treatment (Harrison et al., 2001).
Metal Ion Sensing
- Azomethine-thiophene ligands, which include similar compounds, show promise in metal ion sensing applications. Their unique fluorescence and spectroscopic properties make them potential chemosensors for metals like Ni(II) and Pd(II) (Pedras et al., 2007).
Synthesis of Native Drugs
- Derivatives of 1,2,4-triazole, which are structurally related, can serve as the foundation for new native drugs. These compounds have seen success in synthesis, indicating their potential in pharmaceutical development (Safonov et al., 2017).
Antiosteoclast Activity
- Certain boronates, synthesized using related compounds, have shown moderate to high antiosteoclast and osteoblast activity, suggesting potential in bone health and treatment of osteoporosis-related conditions (Reddy et al., 2012).
ERK1/2 Phosphorylation in Antidepressants
- Similar derivatives have been identified as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressants due to their ability to stimulate ERK1/2 phosphorylation (Sniecikowska et al., 2019).
LED-Induced Polymerization
- Star-shaped thiophen-2-yl derivatives serve as photoinitiators for radical and cationic polymerizations under LED light, offering advancements in polymer chemistry (Zhang et al., 2015).
Molecular Discrimination in Chromatography
- The compound's enantiomers have been separated using chromatography, demonstrating its utility in analyzing molecular interactions and separation sciences (Bereznitski et al., 2002).
Luminescence Sensitization
- Thiophenyl-derivatized compounds have shown potential in sensitizing Eu(III) and Tb(III) luminescence, indicating their use in spectroscopy and imaging applications (Viswanathan et al., 2006).
Corrosion Inhibition
- Thiophenyl benzamidine derivatives, structurally related, have been used as corrosion inhibitors for carbon steel in acidic environments, indicating potential in industrial applications (Fouda et al., 2020).
Learning and Memory Effects
- Derivatives of this compound have shown effects on learning and memory in mice, suggesting its potential in neurological research and drug development (Jiang Jing-ai, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVYILROYJGFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971858-34-0 |
Source


|
| Record name | [5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)
![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)



![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2593247.png)
![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)
